Indole derivatives are significant in natural products and drugs.
The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields).
Indoles, both natural and synthetic, show various biologically vital properties.
Most of these heterocycles show unique biological activities.
4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure and properties. Its molecular formula is C9H7BrO2, and it has a molecular weight of 227.05 g/mol. This compound features a bromine atom, a hydroxyl group, and a dihydro-indenone framework, which contributes to its chemical reactivity and biological activity .
Research indicates that 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one exhibits notable biological activities, including:
Several methods have been reported for synthesizing 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one:
4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one has several potential applications:
Interaction studies involving 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one have focused on its potential interactions with biological macromolecules:
Several compounds share structural similarities with 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one | Similar core structure | Different position of hydroxyl group |
| 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | Methyl group instead of hydroxyl | Exhibits different biological properties |
| 7-Hydroxy-2,3-dihydro-1H-inden-1-one | Lacks bromine atom | Focused on antioxidant properties |
These compounds highlight the uniqueness of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one concerning its halogen substitution and specific biological activities. Each variant offers different reactivity and potential applications based on their structural differences.
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic organic compound featuring a fused benzene and cyclopentanone ring system. Key structural elements include:
The planar aromatic system and electron-withdrawing bromine atom contribute to its reactivity in substitution and cycloaddition reactions.
The compound exhibits no chiral centers due to its symmetric substitution pattern and planar aromatic system. Tautomerism is prevented by the fully conjugated π-system of the indenone core.
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry naming conventions for substituted indanone derivatives, where the parent structure is the 2,3-dihydro-1H-inden-1-one framework [1] [2]. The compound may also be referred to by its alternative International Union of Pure and Applied Chemistry name: 4-bromo-7-hydroxy-2,3-dihydroinden-1-one [1] [3].
The compound is uniquely identified by the Chemical Abstracts Service registry number 81945-13-3 [1] [2] [3]. This registry number serves as the primary identifier in chemical databases and regulatory systems worldwide [9] [10]. The European Community number assigned to this compound is 685-093-1 [1] [2]. The compound has been assigned the MDL number MFCD00463881, which is used in chemical inventory systems [3] [11].
4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one represents a member of the indanone family, which constitutes a significant class of organic compounds characterized by the presence of an indane ring system bearing a ketone functional group [1] [2]. The compound belongs to the broader category of aromatic ketones, distinguished by the direct attachment of a carbonyl group to an aromatic ring system [3] [4].
Primary Classification: Organic Compound
Secondary Classification: Aromatic Ketone
Tertiary Classification: Indanone Derivative
The compound exhibits a bicyclic fused ring system consisting of a benzene ring fused to a cyclopentanone ring, creating the characteristic indanone structural motif [5] [6]. This fusion results in a rigid molecular framework where the two rings share a common carbon-carbon bond, forming what is structurally known as a benzene-cyclopentanone fusion system [7] [8].
The molecular formula C₉H₇BrO₂ indicates a molecular weight of 227.05 g/mol, with the structure containing nine carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms [1] [9]. The compound maintains the fundamental indanone skeleton while incorporating specific functional group substitutions that modify its chemical properties and reactivity patterns.
The compound contains a monocyclic aromatic system consisting of a single benzene ring with characteristic π-electron delocalization [10] [11]. The aromatic character is maintained through the presence of six π-electrons distributed across the benzene ring, satisfying Hückel's rule for aromaticity [10]. This aromatic system provides the compound with enhanced stability and characteristic reactivity patterns associated with aromatic compounds.
The compound is classified as carbocyclic since it contains no heteroatoms within the ring structure itself, distinguishing it from heterocyclic aromatic compounds [12]. The aromatic ring exhibits the typical planar geometry associated with sp² hybridized carbon atoms, contributing to the overall molecular rigidity.
The primary functional group present in 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is the ketone functional group (C=O) located at position 1 of the indanone structure [13] [14]. This carbonyl group is characterized by a carbon-oxygen double bond where the carbon atom exhibits sp² hybridization and trigonal planar geometry [15]. The ketone functionality imparts significant electrophilic character to the molecule, making it susceptible to nucleophilic attack and various addition reactions.
The compound contains a hydroxyl functional group (-OH) attached to the aromatic ring at position 7 [1] [9]. This hydroxyl group is classified as a phenolic hydroxyl due to its direct attachment to the benzene ring, which significantly influences its chemical properties compared to aliphatic alcohols [16] [17]. The phenolic hydroxyl group can participate in hydrogen bonding and exhibits characteristic acidity due to the stabilization of its conjugate base through resonance with the aromatic π-system.
The presence of a bromine atom at position 4 of the aromatic ring classifies this compound as a halogenated aromatic compound [18] [19]. The bromine substitution introduces electron-withdrawing characteristics through both inductive and mesomeric effects, influencing the reactivity of the aromatic ring and the overall molecular properties.
4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is classified as an achiral molecule since it contains no chiral centers [20]. The compound exhibits C₁ symmetry with no mirror planes or rotational symmetry elements that would classify it as having higher symmetry. The absence of chiral centers means the compound does not exhibit optical activity and exists as a single stereoisomer.
The compound exhibits a mixed geometry with the aromatic benzene ring maintaining strict planarity due to sp² hybridization, while the saturated cyclopentanone ring adopts a puckered conformation [7]. The five-membered ring typically assumes an envelope conformation to minimize ring strain, with one carbon atom displaced from the plane of the other four atoms.
| Table 1. Physical and Chemical Properties of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | ||
|---|---|---|
| Property | Value | Source |
| IUPAC Name | 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | ChemSpider, PubChem [1] |
| CAS Number | 81945-13-3 | ChemSpider, ChemBK [1] [9] |
| Molecular Formula | C₉H₇BrO₂ | ChemSpider, ChemBK [1] [9] |
| Molecular Weight | 227.05 g/mol | ChemBK, ChemSpider [1] [9] |
| Melting Point | 144-148°C | ChemBK, ChemSrc [9] [21] |
| Physical Form | Powder/Crystalline | Sigma-Aldrich, AiFChem [22] [23] |
| Storage Conditions | Inert atmosphere, Room Temperature | ChemBK [9] |
The compound belongs to the indanone family, which encompasses all compounds containing an indane ring bearing a ketone group [2] [24]. Indanones represent a privileged structural class in medicinal chemistry due to their occurrence in various pharmacologically active compounds [25]. The indanone framework provides a rigid scaffold that can accommodate various substituents while maintaining structural integrity.
As an aromatic ketone, the compound exhibits characteristics distinct from aliphatic ketones [26] [3]. Aromatic ketones are typically more stable than their aliphatic counterparts due to resonance stabilization involving the aromatic π-system. The compound can be further classified as a mixed aromatic ketone since one side of the carbonyl group is attached to an aromatic system while the other side is connected to an aliphatic carbon.
The simultaneous presence of both ketone and hydroxyl functional groups classifies this compound as a hydroxy ketone or ketol [16] [17]. Specifically, it represents a distant hydroxy ketone since the hydroxyl group is not adjacent to the carbonyl carbon, distinguishing it from α-hydroxy ketones (acyloins) or β-hydroxy ketones (aldols).
| Table 2. Structural Classification Hierarchy | ||
|---|---|---|
| Classification Level | Classification | Description |
| Primary Chemical Class | Organic Compound | Carbon-based molecular structure |
| Secondary Chemical Class | Aromatic Ketone | Ketone with aromatic character |
| Functional Group Classification | Indanone Derivative | Member of indanone family with ketone at position 1 |
| Structural Framework | Bicyclic Fused Ring System | Two fused rings sharing common bond |
| Ring System Type | Benzene-Cyclopentanone Fusion | Six-membered benzene fused to five-membered cyclopentanone |
| Aromatic System | Monocyclic Aromatic (Benzene Ring) | Single benzene ring with π-electron delocalization |
| Substitution Pattern | Disubstituted Indanone (4-Bromo, 7-Hydroxy) | Bromine at position 4, hydroxyl at position 7 |
| Stereochemistry | Achiral | No chiral centers present |
While 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is an indanone, it is structurally related to the indandione family of compounds [27] [28]. Indandiones, such as 1,3-indandione, contain two ketone groups and serve as important synthetic intermediates and biologically active compounds [29] [30]. The structural similarity allows for potential synthetic transformations between these compound classes.
The bromine substitution places this compound within the broader category of halogenated aromatic compounds [18] [19]. The electron-withdrawing nature of the bromine atom influences the reactivity of both the aromatic ring and the carbonyl group, affecting the compound's chemical behavior and potential applications.
| Table 3. Functional Group Analysis | |||
|---|---|---|---|
| Functional Group | Position | Chemical Character | Reactivity |
| Ketone (C=O) | Position 1 | Electrophilic carbon, polar C=O bond | Nucleophilic addition, reduction |
| Aromatic Ring (Benzene) | Six-membered ring | Aromatic, electron-rich π-system | Electrophilic aromatic substitution |
| Hydroxyl Group (-OH) | Position 7 | Polar, hydrogen bond donor/acceptor | Substitution, elimination, oxidation |
| Halogen (Bromine) | Position 4 | Electron-withdrawing, large atom | Nucleophilic substitution (difficult) |
| Methylene Groups (-CH₂-) | Positions 2 and 3 | Saturated, flexible | Oxidation, substitution at α-position |
Irritant